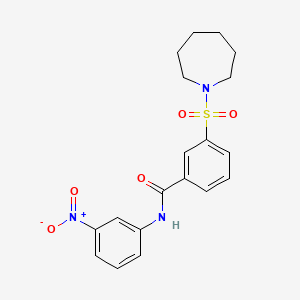

AK-1

Übersicht

Beschreibung

Cell-permeable SIRT2 inhibitor (IC50 = 13 μM). Increases acetylated tubulin levels. Shows neuroprotective effects in vivo.

AK-1 is a sirtuin 2 (SIRT2) inhibitor (IC50 = 12.5 µM). It induces the formation of α-synuclein aggregates in H4 neuroglioma cells expressing α-synuclein and synphilin-1.2 this compound (5 µM) decreases total cholesterol levels in Neuro2a and primary rat striatal neurons, as well as in hippocampal slice cultures. It increases ubiquitination of hypoxia-inducible factor-1α (HIF-1α) in A549 cells and decreases HIF-1α levels in A549, HeLa, HEK293, and HEK293T cells under hypoxic conditions when used at a concentration of 10 µM. This compound (1 and 10 µM in the diet) decreases the loss of rhabdomeres in the ommatidium in the UAS-Httex1p-Q93 transgenic Drosophila model of Huntington's disease. Dietary administration of this compound (500 and 1,000 µM) prevents dopaminergic neuronal cell death in the dorsomedial cluster in the elav-GAL4 transgenic Drosophila model of Parkinson's disease.

This compound is a SIRT2 Inhibitor II that prevents hippocampal neurodegeneration in Alzheimer's disease models and induces cell cycle arrest in colon carcinoma cells.

Wissenschaftliche Forschungsanwendungen

Neuroprotektion bei Alzheimer-Krankheit

AK-1 wurde als neuroprotektives Mittel identifiziert, das die hippocampale Neurodegeneration in Tiermodellen der Alzheimer-Krankheit verhindern kann . Durch die Hemmung von SIRT2 könnte this compound potenziell Nervenzellen vor Schäden oder Absterben schützen, was ein wichtiges Anliegen bei neurodegenerativen Erkrankungen wie Alzheimer ist.

Krebstherapie

Die Verbindung zeigt Antikrebsaktivitäten, indem sie den Zellzyklus in Kolonkarzinomzellen arretiert. Dies wird durch die Herunterregulierung von Snail erreicht, einem Protein, das an der Krebsentwicklung beteiligt ist . Die Fähigkeit von this compound, SIRT2 zu hemmen, spielt eine entscheidende Rolle für sein Potenzial als Therapeutikum in der Krebsbehandlung.

Stoffwechselregulation

SIRT2-Inhibitoren wie this compound sind an der Regulierung des Stoffwechsels beteiligt. Eine Dysregulation von SIRT2 wurde mit Stoffwechselerkrankungen in Verbindung gebracht, daher könnte this compound zur Untersuchung und möglicherweise Behandlung von Stoffwechselstörungen eingesetzt werden .

Inosinmonophosphat-Ablagerung bei Nutztieren

Forschungen haben gezeigt, dass die this compound-mRNA-Expression mit der Inosinmonophosphat (IMP)-Ablagerung bei Jingyuan-Hühnern korreliert. IMP ist ein wichtiger Faktor für den Fleischgeschmack, und this compound könnte verwendet werden, um die Qualität von Geflügelfleisch zu verbessern .

Autophagie und Myelinisierung

SIRT2 spielt eine Rolle bei der Autophagie und Myelinisierung, und seine Hemmung durch this compound kann diese physiologischen Prozesse regulieren. Dies hat Auswirkungen auf Erkrankungen, bei denen diese Prozesse gestört sind, wie z. B. Multiple Sklerose .

Forschung zu neurodegenerativen Erkrankungen

Die Hemmung von SIRT2 durch this compound wurde als therapeutische Strategie für verschiedene neurodegenerative Erkrankungen vorgeschlagen, darunter die Parkinson-Krankheit. Sie kann zu einer verstärkten Acetylierung spezifischer Proteine führen, was bei diesen Erkrankungen von Vorteil ist .

Wirkmechanismus

Target of Action

AK-1, also known as 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide or SIRT2 Inhibitor II, is a potent, specific, and cell-permeable inhibitor of sirtuin 2 (SIRT2) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity .

Mode of Action

This compound interacts with its primary target, SIRT2, to inhibit its activity It is known that the inhibition of sirt2 leads to various cellular changes .

Biochemical Pathways

The inhibition of SIRT2 by this compound affects various biochemical pathways. SIRT2 is involved in processes such as the cell cycle, DNA repair, and cellular stress response . By inhibiting SIRT2, this compound can influence these pathways, although the exact downstream effects can vary depending on the cellular context .

Result of Action

This compound has been shown to have neuroprotective and anticancer activities . It prevents some hippocampal neurodegeneration in animal models of Alzheimer’s disease and induces cell cycle arrest in colon carcinoma cells by downregulating the expression of Snail .

Biochemische Analyse

Biochemical Properties

“AK-1” interacts with SIRT2, inhibiting its deacetylation and demyristoylation activities in cells . This interaction affects diverse biological functions in the cell, including the regulation of α-tubulin acetylation and inhibition of breast cancer cell migration .

Cellular Effects

The effects of “this compound” on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a broad anticancer effect in human breast cancer cell lines by promoting c-Myc degradation .

Molecular Mechanism

“this compound” exerts its effects at the molecular level through binding interactions with SIRT2, leading to enzyme inhibition . This results in changes in gene expression and post-translational modifications, affecting the overall cellular function .

Temporal Effects in Laboratory Settings

The effects of “this compound” over time in laboratory settings have been observed in various studies. It has been reported to be stable in serum, water-soluble, and able to inhibit SIRT2-mediated deacetylation and demyristoylation in cells .

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-19(20-16-8-6-9-17(14-16)22(24)25)15-7-5-10-18(13-15)28(26,27)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYBKCHPEBZNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

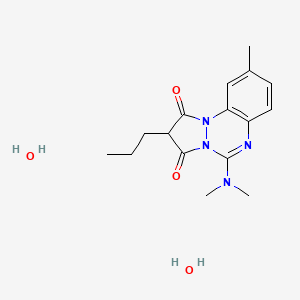

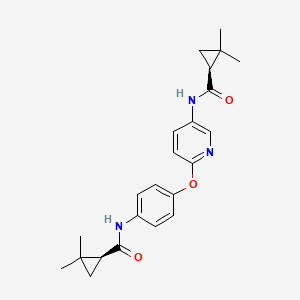

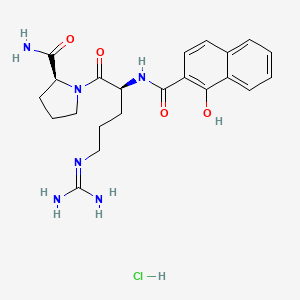

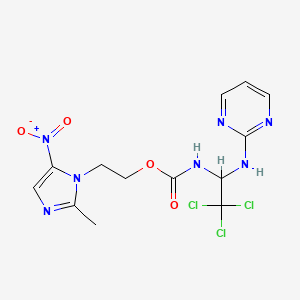

Feasible Synthetic Routes

Q1: What is the primary known molecular target of AK-1?

A1: this compound is a specific inhibitor of the enzyme Sirtuin-2 (SIRT2) [, , , ].

Q2: What are the downstream effects of this compound mediated SIRT2 inhibition?

A2: Inhibiting SIRT2 with this compound has been shown to:

- Alleviate carbon tetrachloride-induced liver injury in vitro and in vivo by attenuating oxidative stress and cell death, partially through activation of the Nrf2 pathway and inhibition of JNK signaling [].

- Induce cell cycle arrest in HCT116 human colon carcinoma cells by downregulating the Snail transcription factor, leading to upregulation of the cyclin-dependent kinase inhibitor p21 [].

- Increase primary cilia formation in human retinal pigment epithelial cells (RPE1) under serum-present conditions by inactivating mammalian target of rapamycin (mTOR) signaling [].

- Decrease tube-forming activity of human umbilical vein endothelial cells (HUVECs) under both normoxia and hypoxia conditions, suggesting a role in angiogenesis [].

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical name, 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not provide specific spectroscopic data like UV-Vis, IR, or NMR for this compound.

Q5: Apart from being a SIRT2 inhibitor, are there other research contexts where "this compound" is mentioned?

A5: Yes, "this compound" has been used to denote other compounds in different research contexts:

- Vibrio strain this compound: A bacterial strain shown to cause coral bleaching in Oculina patagonica. Research focused on the influence of temperature on bacterial adhesion and its relation to coral bleaching [, ].

- Arabidopsis kinase-1 (this compound): A calcium-dependent protein kinase in Arabidopsis thaliana studied for its enzymatic properties, specifically its activation by calcium and phospholipids [].

- Activated carbon fiber (ACF) based on kapok (this compound): A material prepared by activation with diammonium hydrogen phosphate, characterized for its structure and adsorptive properties in wastewater treatment [].

- Acute T-cell lymphoblastic leukemia (T-ALL) T-cell line (this compound): A cell line derived from a patient with T-ALL, studied for its cytotoxic specificity against autologous leukemia cells and allogeneic class-I MHC antigens [].

- Exopolysaccharide producing Pseudomonas sp. strain this compound: A bacterial strain explored for its potential to ameliorate saline stress in soybean plants through exopolysaccharide production and modulation of the HKT1 gene [].

- Sake yeast Akita Ryu-Hana yeast (this compound): A yeast strain isolated for its high ethyl caproate productivity and low acid productivity, used in brewing tests for Ginjo-shu (specially made sake) [].

- Aeromonas hydrophila strain this compound: A bacterial strain isolated from a patient with gastroenteritis and examined for its enterotoxic activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)

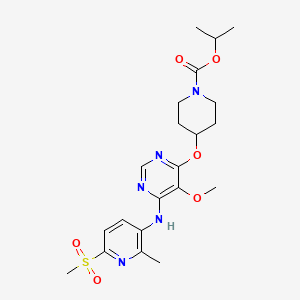

![isopropyl 4-(1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)piperidine-1-carboxylate](/img/structure/B1665133.png)